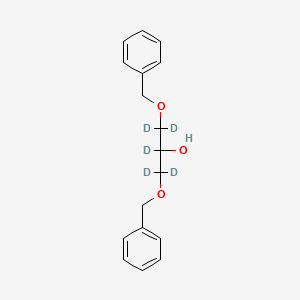

(S)-3-Boc-amino-4-phenyl-d5-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

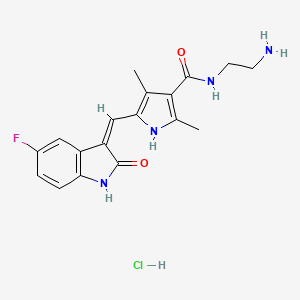

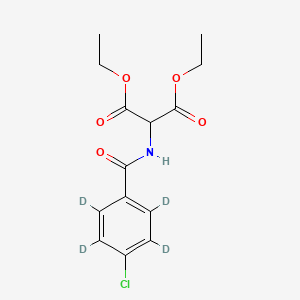

(S)-3-Boc-amino-4-phenyl-d5-1-butene, also known as Boc-Phe-d5-But, is an organometallic compound with a unique structure that has been studied for its potential applications in various scientific research fields. Boc-Phe-d5-But has been used in a variety of research projects, including the synthesis of other compounds, the development of new drugs, and the investigation of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Vibrational Analysis and Structural Study

A study by Tayyari et al. (2013) focused on the synthesis of 3-Amino-1-phenyl-2-buten-1-one (APBO), a compound structurally similar to the requested chemical, by amination of benzoylacetone. The research utilized X-ray crystallography and density functional theory (DFT) for structural analysis. This work underscores the importance of such compounds in understanding the vibrational and structural characteristics that could be relevant for the study of "(S)-3-Boc-amino-4-phenyl-d5-1-butene" (Tayyari et al., 2013).

N-tert-Butoxycarbonyl Amination

Wippich et al. (2016) described the use of N-tert-Butoxycarbonyl azide (BocN3) as an efficient source for the directed introduction of N-Boc protected amino groups into aromatic nuclei. This methodology, applied to thiophenes and benzenes, showcases the role of Boc-protected intermediates in synthesizing complex molecules, which could include derivatives like "(S)-3-Boc-amino-4-phenyl-d5-1-butene" (Wippich et al., 2016).

Efficient Catalysis for Boc-Protected Amines

Heydari et al. (2007) presented a method for the N-tert-butoxycarbonylation of amines using a heterogeneous and recyclable catalyst. This study highlights the importance of developing environmentally benign catalytic processes for the synthesis of Boc-protected amines, which are crucial intermediates in the production of pharmaceuticals and fine chemicals (Heydari et al., 2007).

Electrosynthesis of Boc-Protected Amino Alcohols

Research by Sun Ru et al. (2004) involved the synthesis of a compound from L-phenylalanine, leading to the production of Boc-protected amino alcohols. Their electrosynthesis approach provides insights into novel methodologies for synthesizing Boc-protected compounds, potentially applicable to "(S)-3-Boc-amino-4-phenyl-d5-1-butene" (Sun Ru et al., 2004).

Reductive Coupling for Amino Acid Synthesis

Kong et al. (2005) explored the rhodium-catalyzed hydrogenation of conjugated alkynes for the synthesis of unsaturated alpha-amino acid esters, demonstrating an advanced technique for constructing amino acid derivatives with high regio- and stereocontrol. This process could be relevant for the synthesis or modification of compounds like "(S)-3-Boc-amino-4-phenyl-d5-1-butene" (Kong et al., 2005).

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1/i6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-KEAYUXCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=C)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)